3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid derivatives with appropriate reagents.
Coupling Reaction: The quinazolinone derivative is then coupled with 4-bromoaniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Amidation: The final step involves the amidation of the coupled product with 3,5-dimethylbenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield quinazolinone derivatives with reduced functional groups .
Scientific Research Applications
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-oxoquinazolin-3-yl)phenyl)benzamide
- 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
Uniqueness
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)23(28)26-19-8-10-20(11-9-19)27-17(3)25-22-7-5-4-6-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIAVJVCULMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.